molecular formula C19H24N2O4S2 B2759531 N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1448128-67-3

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2759531
CAS No.: 1448128-67-3
M. Wt: 408.53
InChI Key: YSJBSEHSRJJBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Applications

One of the primary areas of research involving similar structures to "N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide" is the synthesis of derivatives for anti-inflammatory purposes. For instance, research on the synthesis and evaluation of 1,2,4-triazole derivatives demonstrates the potential for anti-inflammatory activity. These derivatives were synthesized through a series of reactions starting from 4-hydroxyphenylacetic acid, leading to compounds showing promising anti-inflammatory properties when compared to standard drugs like Ibuprofen (Virmani & Hussain, 2014).

Photosensitive Polymer Applications

Another fascinating area of application involves the development of photosensitive materials. Research into the synthesis and photosensitivity of poly(o-hydroxyazomethine) from isophthalaldehyde and 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) in ethyl lactate has shown that these materials can be used to create photosensitive films with good stability and fine positive images after exposure. Such materials have potential applications in the development of environmentally friendly photoresists for use in electronics and other fields requiring precise patterning (Fukukawa, Shibasaki, & Ueda, 2004).

Antiproliferative Agent Development

Additionally, the synthesis of new derivatives featuring structures similar to the mentioned compound has been explored for their antiproliferative properties. In particular, the synthesis of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives has been reported, with several compounds showing significant antiproliferative activity against various cancer cell lines. This suggests the potential of such compounds in the development of novel cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

Corrosion Inhibition

The compound and its derivatives have also found applications in the field of corrosion inhibition. Schiff bases derived from similar structures have been investigated as corrosion inhibitors in acid solutions, showing significant efficacy in reducing the corrosion rate of mild steel. This research points to the potential use of such compounds in protecting metals from corrosion, which is crucial in many industrial applications (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Properties

IUPAC Name

N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13(2)19(23)21-15-6-10-17(11-7-15)27(24,25)20-12-18(22)14-4-8-16(26-3)9-5-14/h4-11,13,18,20,22H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJBSEHSRJJBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.